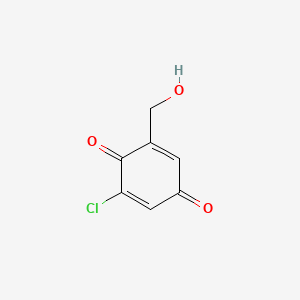
Chlorogentisylquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorogentisylquinone, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO3 and its molecular weight is 172.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Chlorogentisylquinone was isolated from the culture broth of a marine fungal strain, identified through methods such as solvent extraction and chromatography. The compound's structure was elucidated using advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) . Its primary mechanism involves the inhibition of neutral sphingomyelinase, an enzyme critical in sphingolipid metabolism. The inhibitory concentration (IC50) for this enzyme was determined to be 1.2 µM .
Scientific Research Applications
1. Inhibition of Sphingomyelinase Activity
This compound's role as a neutral sphingomyelinase inhibitor has implications for neurobiology and cancer research. By modulating sphingolipid metabolism, it may influence cellular signaling pathways associated with apoptosis and cell proliferation.
2. Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits by preventing the degradation of sphingolipids, which are vital for maintaining neuronal integrity. This property positions it as a candidate for further studies in neurodegenerative diseases .
3. Cancer Therapeutics
The compound shows promise in cancer treatment by potentially inhibiting tumor growth through its effects on sphingolipid pathways. Studies have indicated that modulation of these pathways can lead to reduced tumor proliferation rates .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Neuroprotection in Rat Models
In a controlled study involving rat brain membranes, this compound demonstrated significant inhibition of neutral sphingomyelinase activity. This inhibition correlated with reduced markers of neurodegeneration, suggesting its potential as a therapeutic agent in neuroprotective strategies.
Case Study 2: Antitumor Activity
In vitro experiments using human cancer cell lines revealed that this compound effectively reduced cell viability at concentrations similar to its IC50 for sphingomyelinase inhibition. These findings support its potential application in developing novel anticancer therapies.
Eigenschaften
CAS-Nummer |
333344-08-4 |
|---|---|
Molekularformel |
C7H5ClO3 |
Molekulargewicht |
172.56 g/mol |
IUPAC-Name |
2-chloro-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9H,3H2 |
InChI-Schlüssel |
AGIRBSHCJNCQAK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CC1=O)Cl)CO |
Kanonische SMILES |
C1=C(C(=O)C(=CC1=O)Cl)CO |
Synonyme |
chlorogentisylquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















